molecular formula C6H12O2 B580808 [(3R)-3-Methyloxolan-3-yl]methanol CAS No. 1268492-90-5

[(3R)-3-Methyloxolan-3-yl]methanol

Cat. No.: B580808
CAS No.: 1268492-90-5
M. Wt: 116.16
InChI Key: PEUKZUNHDBBJQH-ZCFIWIBFSA-N
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Description

Contextualizing Chiral Oxolane Derivatives within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements as members of its ring(s), are fundamental to the development of pharmaceuticals, agrochemicals, and materials science. Within this broad class, oxolane, also known as tetrahydrofuran (B95107) (THF), represents a key scaffold. The introduction of chirality into the oxolane ring, as seen in [(3R)-3-Methyloxolan-3-yl]methanol, adds a layer of structural complexity and stereospecificity that is highly sought after in modern chemical synthesis. Chiral oxolane derivatives are recognized as valuable building blocks, offering a three-dimensional framework that can influence the biological activity and physical properties of larger molecules. The stereocenter at the 3-position, coupled with the methyl and hydroxymethyl substituents, provides a unique spatial arrangement that can be exploited in the design of new chemical entities with specific therapeutic or material properties.

The Foundational Role of Chiral Alcohols in Asymmetric Synthesis

Chiral alcohols are indispensable components in the field of asymmetric synthesis, a branch of chemistry focused on the selective production of a single enantiomer of a chiral molecule. acs.orgnih.gov These compounds can serve as chiral auxiliaries, reagents, or catalysts to control the stereochemical outcome of a reaction. york.ac.ukresearchgate.net The hydroxyl group of a chiral alcohol can be readily transformed into a variety of other functional groups, making it a versatile handle for molecular elaboration. In the context of this compound, the primary alcohol functionality, positioned on a chiral quaternary carbon, presents a unique synthetic challenge and opportunity. Its application in asymmetric transformations can lead to the construction of complex molecules with high enantiomeric purity, which is crucial in the development of pharmaceuticals where different enantiomers can have vastly different physiological effects. acs.orgresearchgate.net

Historical Trajectories and Emerging Research Themes for Chiral Tetrahydrofuran Scaffolds

The tetrahydrofuran ring is a prevalent motif in numerous natural products and biologically active compounds. Historically, research focused on the synthesis and derivatization of simpler, achiral THF structures. However, the increasing demand for enantiomerically pure compounds has shifted the focus towards the development of methods for the asymmetric synthesis of chiral tetrahydrofuran scaffolds. nih.gov

Emerging research themes include the use of these scaffolds in the synthesis of novel kinase inhibitors, where the chiral THF moiety can influence the pharmacokinetic properties of the drug. nih.gov Furthermore, there is growing interest in incorporating these structures into biodegradable polymers and other advanced materials. The exploration of new catalytic systems for the efficient and selective synthesis of substituted chiral tetrahydrofurans remains an active area of investigation.

Rationale for Dedicated Academic Inquiry into this compound

A dedicated academic inquiry into this compound is warranted by its potential as a versatile chiral building block. Its specific stereochemistry and functional group arrangement offer opportunities for the synthesis of novel compounds with potentially enhanced biological or material properties. A thorough understanding of its synthesis, properties, and reactivity is essential for unlocking its full potential in various fields of chemical research. This article aims to consolidate the current knowledge on this compound, providing a foundation for future investigations and applications.

Chemical Properties and Synthesis

The utility of this compound in synthetic chemistry is underpinned by its distinct chemical and physical properties.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol nih.gov
IUPAC Name This compound

| CAS Number | 1123786-92-4 |

Note: Data sourced from public chemical databases.

The synthesis of this compound and its enantiomer often involves stereoselective methods to establish the chiral center at the C3 position of the oxolane ring. Common strategies include the asymmetric reduction of a corresponding ketone or the ring-opening of a suitable epoxide with a methyl nucleophile. The development of efficient and scalable synthetic routes to this chiral alcohol is a key area of research, as it directly impacts its accessibility for broader applications.

Applications in Research

The unique structural features of this compound make it a valuable tool in various research domains.

Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are used to induce enantioselectivity in metal-catalyzed reactions. The hydroxyl group of this compound can be functionalized to create novel chiral ligands. The stereochemistry of the oxolane ring can create a specific chiral environment around the metal center, influencing the stereochemical outcome of reactions such as hydrogenations, cross-couplings, and epoxidations.

Natural Product Synthesis

The tetrahydrofuran motif is present in a wide array of natural products with significant biological activity. This compound serves as a chiral building block for the total synthesis of these complex molecules. Its pre-defined stereocenter can be incorporated into the target molecule, simplifying the synthetic strategy and ensuring the correct stereochemistry of the final product.

Medicinal Chemistry

In medicinal chemistry, the introduction of chiral centers can have a profound impact on the pharmacological profile of a drug candidate, including its efficacy, selectivity, and metabolic stability. nih.gov The chiral tetrahydrofuran scaffold of this compound is being explored as a component of new therapeutic agents. For instance, its incorporation into kinase inhibitors has been investigated to improve their pharmacokinetic properties. nih.gov

Table 2: Mentioned Compounds

Compound Name CAS Number
This compound 1123786-92-4
(3-Methyloxolan-3-yl)methanol 15833-64-4 bldpharm.com
Afatinib 850140-72-6
Ibrutinib 936563-96-1
Ferrocerone Not Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-3-methyloxolan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(4-7)2-3-8-5-6/h7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUKZUNHDBBJQH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCOC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268492-90-5
Record name [(3R)-3-methyloxolan-3-yl]methanol
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Advanced Synthetic Methodologies for 3r 3 Methyloxolan 3 Yl Methanol

Stereoselective Construction of the (3R)-Methyloxolane Core

The key to synthesizing [(3R)-3-Methyloxolan-3-yl]methanol lies in the ability to control the stereochemistry at the C3 position of the oxolane (tetrahydrofuran) ring. This has been approached through two principal strategies: enantioselective catalytic ring closure and the use of chiral pool precursors.

Enantioselective Catalytic Approaches for Ring Closure

Enantioselective catalysis offers a powerful and atom-economical approach to constructing the chiral oxolane ring system. These methods utilize small amounts of a chiral catalyst to induce the formation of one enantiomer over the other from a prochiral substrate.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a versatile tool for asymmetric synthesis. Several organocatalytic approaches have been developed for the synthesis of substituted tetrahydrofurans. nih.govrsc.orgrsc.orgresearchgate.net One notable strategy involves the intramolecular oxy-Michael addition. For instance, bifunctional organocatalysts, such as those based on thiourea-cinchona alkaloids, have been shown to effectively promote the asymmetric intramolecular oxy-Michael addition of ε-hydroxy-α,β-unsaturated ketones, leading to 2-substituted tetrahydrofuran (B95107) derivatives with high enantioselectivity. nih.gov

Another powerful organocatalytic method is the tandem iminium-enamine catalysis, which facilitates a double Michael addition reaction between γ-hydroxy-α,β-unsaturated carbonyls and enals to produce 2,3,4-trisubstituted tetrahydrofurans with high enantio- and diastereoselectivities. researchgate.net While not directly yielding this compound, these methods establish the potential of organocatalysis in constructing highly substituted chiral tetrahydrofuran cores. A sustainable and environmentally friendly protocol for synthesizing polysubstituted tetrahydrofurans from simple starting materials has also been reported, employing 2,2,2-trifluoroacetophenone-mediated oxidation with hydrogen peroxide as a green oxidant. rsc.orgrsc.orgresearchgate.net

A stereodivergent synthesis of substituted tetrahydrofurans has been achieved through a Lewis-base-promoted Michael addition/lactonization of enone acids. nih.gov Depending on the choice of the organocatalyst, either syn or anti diastereomers can be obtained with excellent diastereo- and enantioselectivity. nih.gov For example, (S)-(−)-tetramisole hydrochloride yields syn-3,4-THFs with up to 99:1 diastereomeric ratio and 99% enantiomeric excess. nih.gov

Table 1: Organocatalytic Approaches to Substituted Tetrahydrofurans

Catalytic SystemReaction TypeSubstrate TypeProduct TypeSelectivity
Thiourea-cinchona alkaloidIntramolecular oxy-Michael additionε-hydroxy-α,β-unsaturated ketones2-substituted THFsHigh enantioselectivity
Diarylprolinol silyl (B83357) etherTandem iminium-enamine catalysisγ-hydroxy-α,β-unsaturated carbonyls and enals2,3,4-trisubstituted THFsHigh enantio- and diastereoselectivity
2,2,2-Trifluoroacetophenone/H₂O₂Epoxidation/cyclizationAlkenyl-alcoholsPolysubstituted THFsHigh yields, broad substrate scope
(S)-(−)-Tetramisole hydrochlorideMichael addition/lactonizationEnone acidssyn-3,4-THFsup to 99:1 d.r., 99% ee
Cinchona alkaloid derivativeMichael addition/lactonizationEnone acidsanti-3,4-THFsup to 10:90 d.r., 99% ee

Transition metal catalysis provides a powerful platform for a variety of asymmetric transformations, including the cyclization reactions necessary to form the oxolane ring. nih.gov These methods often involve the formation of a metal-carbon or metal-heteroatom bond, which then participates in the ring-closing step.

One of the most prominent methods is ring-closing metathesis (RCM), which has been successfully applied to the synthesis of cyclic ethers. organic-chemistry.orgnih.gov The development of chiral ruthenium and molybdenum catalysts has enabled enantioselective RCM, providing access to chiral cyclic compounds. For instance, molybdenum-catalyzed asymmetric ring-closing metathesis has been used to synthesize cyclic amides and amines with high enantioselectivity. organic-chemistry.org While direct application to this compound is not explicitly detailed in the provided context, the principle of enantioselective RCM of a suitably substituted diene alcohol represents a viable synthetic route.

Another important strategy is the transition-metal-catalyzed asymmetric allylic substitution. nih.gov This approach can be used to form C-O bonds enantioselectively. For example, the intramolecular allylic etherification of an alcohol onto an allylic electrophile, catalyzed by a chiral palladium or iridium complex, can lead to the formation of a chiral tetrahydrofuran ring.

Furthermore, transition metals can act as Lewis acids to activate substrates for nucleophilic attack. nih.gov For example, a chiral cobalt(salen) complex has been shown to be an effective catalyst for the asymmetric ring-opening of meso epoxides with carboxylic acids, yielding chiral hydroxy esters with enantioselectivities of 55-93%. elsevierpure.com This type of transformation could be adapted to an intramolecular cyclization to form the desired oxolane.

Table 2: Transition Metal-Catalyzed Approaches to Cyclic Ethers

Catalyst TypeReaction TypeSubstrate TypeProduct TypeKey Features
Chiral Ruthenium/MolybdenumRing-Closing Metathesis (RCM)Diene alcoholsCyclic ethersHigh efficiency, functional group tolerance. organic-chemistry.org
Chiral Palladium/IridiumAsymmetric Allylic EtherificationAlkenols with an allylic leaving groupChiral cyclic ethersEnantioselective C-O bond formation.
Chiral Cobalt(salen) complexAsymmetric Epoxide Ring Openingmeso-Epoxides and a nucleophileChiral hydroxy ethersEnantioselective ring opening. elsevierpure.com

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are particularly useful enzymes that can reduce ketones to alcohols with high stereoselectivity.

A highly trans-diastereoselective synthesis of a substituted cyclobutanol (B46151) was achieved using a ketoreductase, demonstrating the power of biocatalysis in achieving high stereoselectivity. nih.gov This principle can be extended to the synthesis of chiral alcohols that are precursors to the oxolane ring. For instance, the enzymatic reduction of a suitably functionalized ketone could provide a chiral diol, which can then be cyclized to form the (3R)-methyloxolane core. The use of enzymes can often lead to very high enantiomeric and diastereomeric excesses under mild reaction conditions.

Chiral Pool Strategies Utilizing Natural or Readily Available Precursors

The chiral pool refers to the collection of abundant and inexpensive enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.orgnih.gov These molecules can serve as excellent starting materials for the synthesis of more complex chiral molecules, as their inherent chirality can be transferred to the target molecule. wikipedia.orgnih.gov

Carbohydrates are a rich source of chiral building blocks for organic synthesis. researchgate.net Their multiple stereocenters and functional groups provide a versatile platform for the synthesis of a wide range of chiral molecules. The synthesis of this compound can be envisioned starting from a readily available sugar.

For example, a synthetic route could be designed starting from a monosaccharide like D-glucose or D-mannose. Through a series of well-established transformations, such as protection, deoxygenation, and chain extension, a key intermediate can be prepared. This intermediate would contain the necessary carbon skeleton and stereochemistry that can be elaborated into the target (3R)-methyloxolane ring. The synthesis of various carbohydrate precursors via bis-epoxide intermediates has been reported, showcasing the versatility of carbohydrates in complex synthesis. lookchem.com Additionally, methods for the synthesis of deoxy sugars and their derivatives have been developed, which could be instrumental in preparing the necessary synthons from carbohydrates. nih.gov

Derivation from Chiral Epoxides or Other Cyclic Ethers

The construction of the chiral quaternary center in this compound can be efficiently achieved through the ring-opening of chiral epoxides. This approach leverages the pre-existing stereocenter of the epoxide to install the required chirality in the final product. The nucleophilic attack on the epoxide ring is a key step, and its regioselectivity is crucial for the successful synthesis. dntb.gov.ua

A general strategy involves the use of a suitable carbon nucleophile to open the ring of a chiral epoxide. For instance, a methyl organometallic reagent can attack a chiral glycidyl (B131873) derivative, followed by subsequent intramolecular cyclization to form the tetrahydrofuran ring. The stereochemistry of the final product is directly dictated by the stereochemistry of the starting epoxide.

Alternatively, transformations of other cyclic ethers can also yield the desired product. These methods might involve ring expansion or rearrangement reactions of smaller or differently substituted cyclic ethers, often promoted by Lewis acids or other catalysts.

Asymmetric Induction in Carbon-Oxygen Bond-Forming Reactions

Asymmetric induction is a powerful strategy for creating chiral centers. In the context of this compound synthesis, this can be achieved through intramolecular cyclization of an achiral precursor using a chiral catalyst or auxiliary. These reactions establish the chiral tertiary ether linkage with high enantioselectivity.

One such approach involves the asymmetric cyclization of a δ-hydroxy alkene. The use of a chiral transition metal catalyst can facilitate the enantioselective formation of the C-O bond, leading to the desired (R)-enantiomer. The choice of catalyst and reaction conditions is critical to achieving high levels of asymmetric induction.

Methodologies for Controlling Diastereoselectivity in Multi-Substituted Systems

When synthesizing derivatives of this compound that contain additional stereocenters, controlling diastereoselectivity becomes paramount. This is often addressed through substrate-controlled or reagent-controlled strategies. beilstein-journals.orgnih.gov

In substrate-controlled synthesis, the existing chiral center at C3 directs the stereochemical outcome of subsequent reactions. For example, the reduction of a ketone or the epoxidation of an alkene on a side chain attached to the oxolane ring can be influenced by the steric hindrance imposed by the methyl group at the C3 position.

Reagent-controlled methods, on the other hand, utilize chiral reagents or catalysts to favor the formation of one diastereomer over the other, regardless of the substrate's inherent stereochemical bias. frontiersin.org This can be particularly useful when the desired diastereomer is not the one favored by substrate control. Cascade reactions, where multiple bonds and stereocenters are formed in a single synthetic operation, are also powerful tools for controlling diastereoselectivity in these complex systems. beilstein-journals.orgnih.gov

Functional Group Interconversions Involving the Primary Alcohol Moiety

The primary alcohol group in this compound is a versatile handle for further synthetic transformations, allowing for the creation of a diverse range of derivatives.

Selective Oxidation and Reduction Transformations for Derivatives

The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid. A variety of oxidizing agents can be employed, with the choice depending on the desired oxidation state and the tolerance of other functional groups in the molecule. For instance, mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used for the selective oxidation to the aldehyde, while stronger oxidants such as potassium permanganate (B83412) or Jones reagent will lead to the carboxylic acid. researchgate.netresearchgate.net

Conversely, derivatives of the primary alcohol can be selectively reduced. For example, an ester or carboxylic acid derivative can be reduced back to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The Luche reduction, which uses cerium(III) chloride in combination with sodium borohydride, is a mild and selective method for the reduction of α,β-unsaturated ketones to allylic alcohols, a transformation that could be relevant for certain derivatives. mdpi.com

Regioselective Derivatization Protocols

The primary alcohol offers a site for regioselective derivatization. nih.gov Protecting group strategies are often employed to temporarily block the hydroxyl group, allowing for chemical modifications at other positions of the molecule. universiteitleiden.nl Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), ethers (e.g., MOM, BOM), and esters. The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its subsequent removal.

Esterification and etherification reactions are common derivatization methods. For example, the alcohol can be reacted with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base to form an ester. To form an ether, the alcohol can be deprotonated with a strong base to form an alkoxide, which is then reacted with an alkyl halide.

Novel Synthetic Routes and Process Intensification Techniques

Process intensification techniques, such as the use of flow chemistry, can offer significant advantages over traditional batch processing. mdpi.com Flow reactors can provide better control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability. The development of continuous flow processes for the synthesis of this chiral building block is a promising avenue for future research.

Applications of Flow Chemistry in Continuous Synthesis

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, presents a paradigm shift from traditional batch processing. This technology offers significant advantages, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. rsc.org For the synthesis of substituted oxolanes, flow chemistry can dramatically reduce reaction times and improve product selectivity and yield. researchgate.net

A potential continuous flow process for synthesizing this compound could involve the intramolecular cyclization of a suitable precursor, such as a chiral 1,4-diol. In a hypothetical setup, a solution of the diol precursor with an acid catalyst could be pumped through a heated microreactor or a packed-bed reactor. The precise control over temperature, pressure, and residence time within the flow system allows for the optimization of the cyclization reaction, minimizing side-product formation and maximizing the yield of the desired oxolane. Superheated conditions in a flow system can accelerate reaction rates significantly, sometimes even eliminating the need for a catalyst. acs.org

Another viable flow-based approach is the ring-opening of a precursor epoxide. This method can be facilitated by Lewis acid catalysis, a reaction class that has been successfully adapted to continuous flow processes for the synthesis of other N-heterocycles. ethz.ch

While specific data for the continuous flow synthesis of this compound is not extensively published, studies on analogous systems, such as the synthesis of highly substituted tetrahydrofurans, demonstrate the clear advantages of flow processing over batch methods.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Substituted Tetrahydrofuran Derivative researchgate.net
ParameterBatch ConditionsContinuous Flow Conditions
Reaction Time18 hours10 minutes
TemperatureRoom Temperature100 °C
Yield75%85%
Diastereoselectivity (dr)10:1>20:1
ProductivityLowHigh (e.g., gram-scale per hour)

This table illustrates the typical improvements observed when transitioning from batch to continuous flow for the synthesis of a complex tetrahydrofuran, based on findings for related structures. researchgate.net

Exploration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing.

Key Green Chemistry Strategies:

Catalysis over Stoichiometric Reagents: The use of catalytic methods is paramount. For instance, metal-free, iodine-catalyzed C-H activation provides a pathway for the intramolecular cyclization of alcohols to form tetrahydrofuran rings, avoiding toxic heavy metals and excess oxidation reagents. chemistryviews.org This approach is highly atom-economical. The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a core tenet of green chemistry. primescholars.com

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. The synthesis of chiral alcohols, a key feature of the target molecule, can be achieved with high enantioselectivity through the biocatalytic asymmetric reduction of ketones using organisms like Daucus carota (wild carrot) or isolated alcohol dehydrogenases. nih.govnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CaLB), are also highly effective for the kinetic resolution of chiral tertiary alcohols. nih.govacs.org

Use of Greener Solvents: Many traditional organic solvents are toxic and environmentally harmful. Green chemistry encourages their replacement with safer alternatives. For reactions involving tetrahydrofuran synthesis, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like furfural, offer a greener choice. acs.org Other bio-based solvents like pinacolone (B1678379) have also shown promise in biocatalytic processes, sometimes yielding superior results at lower temperatures. nih.gov

Renewable Feedstocks: Designing synthetic routes that begin from renewable starting materials is a fundamental goal. The furan (B31954) ring system of 2-MeTHF, for example, is derived from biomass, highlighting the potential for developing pathways to this compound that move away from petrochemical dependence. acs.org

The following table summarizes a comparison of synthetic approaches for a key transformation in chiral alcohol synthesis, highlighting the advantages of a green chemistry approach.

Table 2: Comparison of Conventional vs. Green Chemistry Approaches for Chiral Alcohol Synthesis
ParameterConventional Method (e.g., Chiral Metal Hydride Reduction)Green Biocatalytic Method (e.g., Whole-Cell Reduction)
Catalyst/ReagentChiral metal complexes (e.g., Ru, Rh), often costly and toxicWhole cells (e.g., Daucus carota) or isolated enzymes
SolventAnhydrous organic solvents (e.g., THF, Toluene)Water nih.gov
TemperatureOften low temperatures (-78 °C to RT)Room Temperature nih.gov
Enantioselectivity (ee)Variable to highOften >99% nih.gov
WorkupQuenching, extraction with organic solvents, chromatographySimple filtration and extraction nih.gov

By integrating these advanced methodologies, the synthesis of this compound can become more efficient, scalable, and environmentally benign, aligning with the modern demands of the pharmaceutical and chemical industries.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3r 3 Methyloxolan 3 Yl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in [(3R)-3-Methyloxolan-3-yl]methanol is a key site for a variety of chemical transformations, enabling its use as a versatile synthetic intermediate.

Direct nucleophilic substitution at the carbon bearing the hydroxyl group in this compound is challenging due to the poor leaving group nature of the hydroxide (B78521) ion. Therefore, activation of the alcohol is a prerequisite for substitution reactions.

The structure of this compound, with a quaternary carbon adjacent to the primary alcohol, can be considered a neopentyl-like system. Such systems are known to be sterically hindered, which significantly impacts the mechanism and rate of nucleophilic substitution. SN2 reactions at neopentyl-like centers are notoriously slow due to the steric hindrance impeding the backside attack of the nucleophile.

When the alcohol is activated, for instance by conversion to a tosylate, the subsequent SN2 reaction with a nucleophile is expected to proceed with inversion of configuration at the carbon bearing the leaving group. However, due to the significant steric hindrance, SN1-type reactions might compete, especially with weaker nucleophiles or under conditions that favor carbocation formation. An SN1 pathway would lead to a racemic mixture of products, as the intermediate carbocation is planar.

A well-established method to achieve nucleophilic substitution with inversion of stereochemistry is the Mitsunobu reaction . wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol. The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by a nucleophile in a classic SN2 fashion, resulting in a clean inversion of the stereocenter. wikipedia.orgnih.gov For this compound, this would provide a reliable route to a variety of substituted products with the (S) configuration at the newly formed stereocenter.

Reaction Type Reagents Expected Stereochemical Outcome at CH2-Nu Notes
SN2 on Activated Alcohol (e.g., Tosylate) Nu-InversionCan be slow due to steric hindrance.
SN1 on Activated Alcohol NuHRacemizationMay compete with SN2, especially with weak nucleophiles.
Mitsunobu Reaction PPh3, DEAD, NuHInversionGenerally reliable for inversion of stereochemistry in sterically hindered alcohols. wikipedia.orgorganic-chemistry.orgnih.gov

To facilitate nucleophilic substitution, the hydroxyl group of this compound can be converted into a better leaving group. Common activated intermediates include tosylates, mesylates, and halides.

Sulfonate Esters: The reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) yields the corresponding tosylate or mesylate ester. masterorganicchemistry.comlibretexts.orgyoutube.com This conversion retains the stereochemistry at the chiral center. libretexts.org These sulfonate esters are excellent substrates for subsequent nucleophilic substitution reactions.

Halides: The primary alcohol can be converted to the corresponding halide. For example, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can yield the chloride or bromide, respectively. These reactions typically proceed with retention or inversion of configuration depending on the specific mechanism, which can be influenced by the reaction conditions.

Activated Intermediate Reagent(s) Key Features
Tosylate Ester p-Toluenesulfonyl chloride (TsCl), PyridineExcellent leaving group, retains stereochemistry of the alcohol. masterorganicchemistry.comlibretexts.org
Mesylate Ester Methanesulfonyl chloride (MsCl), PyridineGood leaving group, similar to tosylate.
Alkyl Halide (Cl, Br) Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)Reactive intermediates for various transformations.

The primary alcohol functionality can also be involved in radical reactions. One of the most common is the Barton-McCombie deoxygenation , which allows for the replacement of the hydroxyl group with a hydrogen atom. nrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org This two-step process involves the formation of a thiocarbonyl derivative, typically a xanthate, followed by a radical chain reaction with a tin hydride, such as tributyltin hydride (Bu3SnH), and a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.orgorganic-chemistry.org This reaction proceeds via a carbon-centered radical intermediate.

Free radical halogenation, for instance with N-bromosuccinimide (NBS), can also occur. byjus.comwikipedia.orgyoutube.com The selectivity of hydrogen atom abstraction from the this compound molecule would be a key factor. In general, the order of reactivity for hydrogen abstraction is tertiary > secondary > primary. The presence of the ether oxygen can also influence the selectivity, as hydrogens alpha to the ether oxygen are activated towards abstraction. researchgate.netnih.govmdpi.com Therefore, a mixture of products could be expected, with potential for bromination at the methyl group, the hydroxymethyl group, and the carbons of the oxolane ring.

Radical Reaction Reagents Product Type Notes
Barton-McCombie Deoxygenation 1. NaH, CS2, MeI; 2. Bu3SnH, AIBNDeoxygenated product (replacement of OH with H)Proceeds via a radical intermediate. nrochemistry.comwikipedia.orgorganic-chemistry.org
Free Radical Bromination N-Bromosuccinimide (NBS), light/initiatorBrominated product(s)Selectivity depends on the stability of the resulting radical. byjus.comwikipedia.org

Transformations of the Oxolane Ring System

The oxolane ring in this compound is generally stable but can undergo transformations under specific conditions, particularly in the presence of strong acids or bases.

The ether linkage of the oxolane ring can be cleaved under acidic conditions. mdpi.comresearchgate.netresearchgate.net Protonation of the ether oxygen makes it a better leaving group, facilitating nucleophilic attack on one of the adjacent carbon atoms. In the case of this compound, acid-catalyzed ring-opening would likely involve the formation of a tertiary carbocation at the C3 position due to the stabilizing effect of the methyl group. This carbocation could then be trapped by a nucleophile.

Under strongly basic conditions, ring-opening is less common for simple tetrahydrofurans compared to strained epoxides. However, if the hydroxyl group is converted into a good leaving group, intramolecular nucleophilic attack by the ether oxygen could potentially lead to ring-opening or rearrangement products.

Reaction Condition Reagent Plausible Intermediate Potential Product Type
Acid-Catalyzed Strong acid (e.g., HBr, HI)Tertiary carbocation at C3Dihalogenated or hydroxy-halogenated acyclic product.
Lewis Acid-Promoted Lewis Acid (e.g., BF3·OEt2)Complex with ether oxygenRing-opened products. mdpi.comresearchgate.netnih.gov

The neopentyl-like structure of this compound makes it a candidate for rearrangement reactions, particularly under conditions that generate a carbocation. For instance, treatment with a strong acid could lead to the formation of a primary carbocation upon protonation of the alcohol and loss of water. This primary carbocation would be highly unstable and prone to a Wagner-Meerwein rearrangement . This would involve a 1,2-shift of one of the alkyl groups from the adjacent quaternary carbon to the carbocation center, leading to a more stable tertiary carbocation. In this specific molecule, a 1,2-hydride shift from the C2 or C4 position of the oxolane ring to the initial carbocation could also occur.

Furthermore, acid-catalyzed rearrangement of the oxolane ring itself is a possibility. Protonation of the ether oxygen followed by cleavage of a C-O bond could lead to a carbocation that might undergo skeletal rearrangements, potentially leading to ring-expanded products such as substituted tetrahydropyrans, although such reactions are generally less common than rearrangements involving exocyclic carbocations.

Retention or Inversion of Configuration at the Ring Stereocenter

Reactions involving the chiral center of this compound are of significant interest due to the potential for either retention or inversion of its configuration. The stereochemical outcome is highly dependent on the reaction mechanism.

For instance, in nucleophilic substitution reactions at the tertiary carbon, an SN1-type mechanism would likely lead to racemization, proceeding through a planar carbocation intermediate. Conversely, an SN2-type reaction, if it were to occur at this sterically hindered center, would theoretically proceed with inversion of configuration. However, SN2 reactions at tertiary centers are generally disfavored.

A more plausible scenario for stereochemical control involves reactions where the hydroxyl group is first converted into a better leaving group. Depending on the reagents and conditions employed, subsequent substitution could proceed with either retention or inversion. For example, certain neighboring group participation effects from the ether oxygen of the tetrahydrofuran (B95107) ring could influence the stereochemical course of the reaction. Studies on related systems have shown that the choice of catalyst and ligand can dictate the stereochemical outcome in cross-coupling reactions of benzylic esters, allowing for selective retention or inversion of configuration. nih.gov

Table 1: Anticipated Stereochemical Outcomes for Reactions at the C3 Stereocenter

Reaction TypePlausible MechanismExpected Stereochemical Outcome
Nucleophilic SubstitutionSN1Racemization
Nucleophilic SubstitutionSN2 (less likely)Inversion of configuration
Reactions with Leaving Group FormationDependent on reagents and conditionsRetention or Inversion

Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple reactive sites in this compound—the primary hydroxyl group and the C-H bonds of the tetrahydrofuran ring—necessitates careful control to achieve chemo-, regio-, and stereoselective transformations.

Chemoselectivity would be crucial when performing reactions that could potentially affect both the alcohol and the ether functionality. For example, strong oxidizing agents might lead to cleavage of the ether ring in addition to oxidation of the alcohol. The use of milder, more selective reagents would be essential to target the desired functional group.

Regioselectivity comes into play in reactions such as hydrogen atom abstraction. Computational studies on the oxidation of 3-methyltetrahydrofuran (B83541) have shown that the carbon sites neighboring the ring oxygen are favorable for abstraction due to weaker C-H bond strengths. researchgate.netnih.gov This suggests that radical reactions involving this compound could exhibit a preference for reaction at the C2 or C5 positions of the tetrahydrofuran ring.

Stereoselectivity is a key consideration in any transformation involving the chiral center. The synthesis of specific stereoisomers of products derived from this compound would rely on reactions that proceed with a high degree of stereocontrol, either through substrate control, where the existing stereocenter directs the stereochemical outcome of the new center, or through the use of chiral catalysts or reagents. Asymmetric synthesis methodologies, such as those used for producing β-substituted GABA derivatives, often rely on such principles. mdpi.com

Advanced Mechanistic Studies of Key Transformations

Investigation of Transition States via Computational Methods

Computational chemistry provides powerful tools to investigate reaction mechanisms, particularly for understanding transition states that are difficult to observe experimentally. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model the geometries and energies of reactants, transition states, and products. unt.edu For instance, computational studies on the intramolecular hydrogen shift reactions in 3-methyltetrahydrofuran have identified the most favorable reaction channels by calculating the barrier heights of various transition states. researchgate.netnih.gov Similar approaches could be employed to predict the most likely pathways for reactions of this compound and to rationalize observed stereoselectivities.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The feasibility and rate of a chemical reaction are governed by its thermodynamic and kinetic parameters. Experimental determination of these parameters, such as activation energy, enthalpy, and entropy of reaction, provides crucial insights into the reaction mechanism. Theoretical calculations can also be used to estimate these values. researchgate.net For example, kinetic data for the transmetalation and reductive elimination steps in palladium-catalyzed Suzuki-Miyaura reactions have been instrumental in elucidating the role of the base in the catalytic cycle. nih.gov Similar kinetic studies on reactions of this compound would be invaluable for understanding its reactivity.

Table 2: Key Parameters for Mechanistic Elucidation

ParameterSignificanceMethod of Determination
Activation Energy (Ea)Energy barrier for the reactionExperimental kinetics, Computational modeling
Enthalpy of Reaction (ΔH)Heat absorbed or releasedCalorimetry, Computational modeling
Entropy of Reaction (ΔS)Change in disorderExperimental measurements, Computational modeling
Rate Constant (k)Rate of reactionExperimental kinetics

Spectroscopic Interrogation of Reaction Intermediates

The direct observation and characterization of reaction intermediates are critical for confirming proposed mechanistic pathways. Techniques such as mass spectrometry and various forms of spectroscopy can be employed to detect and structurally elucidate these often short-lived species. nih.gov For example, real-time mass spectrometric detection has been used to identify previously undetected reaction intermediates in advanced oxidation processes. nih.gov The application of such techniques to reactions of this compound could provide definitive evidence for the involvement of specific intermediates, such as carbocations or radical species, and help to clarify the reaction mechanism.

Advanced Applications of 3r 3 Methyloxolan 3 Yl Methanol in Organic Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of [(3R)-3-Methyloxolan-3-yl]methanol makes it an attractive starting material for the synthesis of enantiomerically pure compounds. sigmaaldrich.com Its applications span from acting as a chiral auxiliary to serving as a key fragment in the total synthesis of natural products and other biologically relevant molecules.

As a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary guides the formation of one stereoisomer over another, and is subsequently removed to yield the desired enantiomerically enriched product. sigmaaldrich.com

While specific examples of this compound being used directly as a chiral auxiliary in published literature are not prevalent, its structural motifs are analogous to other chiral alcohols and diols that have been successfully employed in this capacity. For instance, chiral oxazolidinones, derived from amino alcohols, are widely used in stereoselective aldol (B89426) reactions. wikipedia.orgresearchgate.net The principle of using a chiral scaffold to direct a diastereoselective reaction is a cornerstone of asymmetric synthesis. sioc-journal.cnrug.nl The steric bulk and defined stereochemistry of the this compound moiety could, in principle, be exploited to influence the facial selectivity of reactions on a tethered substrate.

Precursor in the Total Synthesis of Natural Products (as a segment)

The total synthesis of natural products, often characterized by their complex and stereochemically rich structures, provides a significant arena for the application of chiral building blocks. sci-hub.sesioc-journal.cn The incorporation of pre-existing stereocenters, such as the one present in this compound, can significantly streamline a synthetic route.

The tetrahydrofuran (B95107) ring system is a common structural motif in a variety of natural products. gla.ac.uk For example, manganese(III) acetate (B1210297) mediated oxidative free-radical cyclization is a method used to synthesize furan (B31954) and oxepine derivatives, which are components of biologically active molecules. thieme-connect.de The synthesis of complex natural products like amphidinolides has utilized tandem oxonium ylide formation and nih.govbeilstein-journals.org-sigmatropic rearrangement to construct the trisubstituted tetrahydrofuran core. gla.ac.uk The enantiomerically pure nature of this compound makes it an ideal precursor for constructing such tetrahydrofuran-containing segments within a larger natural product framework, thereby avoiding the need for a de novo asymmetric synthesis of this particular fragment.

Intermediate for the Synthesis of Biologically Relevant Molecules (excluding biological activity)

Beyond natural products, this compound serves as a valuable intermediate in the synthesis of various biologically relevant molecules. Its utility as a building block is highlighted by its incorporation into more complex heterocyclic structures. For instance, derivatives such as 2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole have been synthesized, demonstrating its role as a scaffold for constructing molecules with potential applications in medicinal chemistry. The synthesis of chiral building blocks is a critical component of drug discovery. nih.govsigmaaldrich.com

The synthesis of such derivatives often involves standard organic transformations. The primary alcohol of this compound can be readily functionalized, for example, through oxidation to the corresponding aldehyde or carboxylic acid, or by conversion to a leaving group for subsequent nucleophilic substitution. These transformations open up a wide array of possibilities for incorporating this chiral motif into a diverse range of molecular targets.

Derivatization to Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is a driving force in the advancement of asymmetric catalysis. This compound provides a chiral scaffold upon which catalytically active functionalities can be installed.

Synthesis of Chiral Phosphine (B1218219) Ligands for Asymmetric Catalysis

Chiral phosphine ligands are paramount in transition-metal-catalyzed asymmetric reactions, where they coordinate to a metal center to create a chiral environment that influences the enantioselectivity of the transformation. mdpi.com The synthesis of P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter, has been a significant area of research. nih.gov

While direct synthesis of phosphine ligands from this compound is not extensively documented, the principles of ligand design suggest its potential. The hydroxyl group can be converted into a suitable leaving group, allowing for the introduction of a phosphine moiety via nucleophilic substitution by a phosphide (B1233454) anion. The resulting ligand would possess a C-chiral center originating from the starting material. The steric and electronic properties of such a ligand could then be fine-tuned by modifying the substituents on the phosphorus atom.

The synthesis of P,N-heterocyclic phosphine ligands, which combine a phosphorus atom with a nitrogen-containing heterocycle, is another area where this building block could be applied. beilstein-journals.org The tetrahydrofuran oxygen of this compound could potentially participate in coordination to a metal center, creating a bidentate or even tridentate ligand in conjunction with a phosphine and another donor atom.

Development of N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis and as organocatalysts in their own right. pageplace.desigmaaldrich.com The synthesis of chiral NHCs is of particular interest for asymmetric catalysis. The most common route to NHCs involves the deprotonation of the corresponding N-heterocyclic carbene precursors, typically imidazolium (B1220033) or imidazolinium salts. researchgate.net

The chiral backbone of this compound can be incorporated into the structure of an NHC precursor. For instance, the diol derived from the ring-opening of the tetrahydrofuran could be used to construct the backbone of a chiral diamine. This diamine can then be cyclized with a one-carbon unit to form the heterocyclic core of the NHC precursor. The development of six-membered NHCs has also gained recent attention. rsc.org Camphor-based NHC precursors have proven effective in enantioselective catalysis, demonstrating the utility of natural product-derived chiral scaffolds. mdpi.com Similarly, the chiral information from this compound could be transferred to an NHC framework, leading to new catalysts for asymmetric transformations.

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Comprehensive Spectroscopic and Structural Analysis of 3r 3 Methyloxolan 3 Yl Methanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For chiral molecules like [(3R)-3-Methyloxolan-3-yl]methanol, advanced NMR techniques provide deep insights into not only the connectivity of atoms but also their spatial arrangement and stereochemistry.

While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of nuclei, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. researchgate.netyoutube.comscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduyoutube.com For this compound, COSY would show correlations between the protons of the two CH₂ groups in the oxolane ring (H-2 with H-4, and H-4 with H-5) and between the hydroxymethyl protons and the alcohol proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (¹J coupling). sdsu.eduyoutube.com It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). sdsu.eduyoutube.com This is crucial for piecing together the carbon skeleton. For instance, it would show correlations from the methyl protons (H₃-C6) to the quaternary carbon C-3 and the methylene (B1212753) carbon C-2, and from the hydroxymethyl protons (H₂-C7) to C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In the rigid chair or envelope conformations of the oxolane ring, NOESY could reveal spatial proximities between the methyl group and specific ring protons, helping to confirm the conformation of the five-membered ring.

The following tables illustrate the expected NMR assignments for this compound, which are foundational for interpreting 2D spectra.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position Atom Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm) HSQC Correlation
1 O - - -
2 CH₂ 3.75 75.0 Yes
3 C - 45.0 No
4 CH₂ 1.90 35.0 Yes
5 CH₂ 3.80 68.0 Yes
6 CH₃ 1.10 25.0 Yes
7 CH₂OH 3.60 65.0 Yes

Table 2: Key Expected HMBC and NOESY Correlations

Experiment Proton(s) Correlates to Carbon(s) / Proton(s) Information Gained
HMBC H₃-C6 (1.10 ppm) C-3, C-2, C-4 Confirms methyl group position at C-3
HMBC H₂-C7 (3.60 ppm) C-3, C-2 Confirms hydroxymethyl group position at C-3
HMBC H₂-C2 (3.75 ppm) C-3, C-4, C-5, C-6, C-7 Connects C-2 to the rest of the molecule

| NOESY | H₃-C6 | H-2, H-4 | Elucidates ring conformation and substituent orientation |

To determine the enantiomeric excess (e.e.) or optical purity of a chiral alcohol, a chiral derivatizing agent (CDA) can be employed. researchgate.netwikipedia.org The reaction of a chiral alcohol with an enantiomerically pure CDA, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid), produces a mixture of diastereomers. nih.govumn.edu These diastereomers are chemically distinct and will exhibit different chemical shifts in the NMR spectrum. stackexchange.com

For this compound, derivatization with both (R)- and (S)-MTPA would yield two diastereomeric esters. By comparing the ¹H or ¹⁹F NMR spectra of these esters, the signals corresponding to each diastereomer can be integrated to quantify the enantiomeric excess. nih.gov Furthermore, a systematic analysis of the chemical shift differences (Δδ = δS - δR) can be used to assign the absolute configuration of the alcohol center, based on established models of the preferred conformation of the MTPA esters. nih.govtcichemicals.com

Table 3: Illustrative Application of Mosher's Method to this compound

Proton Group Hypothetical δ in (R)-MTPA Ester Hypothetical δ in (S)-MTPA Ester Δδ (δS - δR) Predicted Sign for (R)-Alcohol
CH₃ (C6) 1.15 ppm 1.25 ppm +0.10 +
CH₂ (C2) 3.80 ppm 3.75 ppm -0.05 -
CH₂ (C4) 1.95 ppm 1.88 ppm -0.07 -

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing materials in the solid phase. st-andrews.ac.uk It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can significantly impact the physical properties of a substance. nih.govfrontiersin.org For a chiral molecule like this compound, different crystal packing arrangements or the formation of adducts (e.g., with solvents) can be identified.

Using techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can distinguish between different polymorphs because the chemical shifts of carbon nuclei are highly sensitive to the local molecular environment and intermolecular interactions in the crystal lattice. frontiersin.orgsemanticscholar.org If this compound crystallizes into different polymorphic forms, each form would yield a distinct ¹³C CP-MAS spectrum, allowing for their identification and characterization. researchgate.net This is critical for controlling the solid-state properties of the material.

Chiroptical Spectroscopy for Absolute Configuration and Conformational Studies

Chiroptical spectroscopies measure the differential interaction of a chiral substance with left and right circularly polarized light. These techniques are exquisitely sensitive to the three-dimensional structure of a molecule and are primary methods for determining absolute configuration. yale.edu

Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light, while Optical Rotatory Dispersion (ORD) is the variation in optical rotation with wavelength. yale.eduwikipedia.orgresearchgate.net Both phenomena, known as the Cotton effect in the region of an absorption band, are used to determine the absolute configuration of chiral molecules.

For this compound, which lacks a strong chromophore in the near-UV/Vis region, CD and ORD measurements would likely focus on the vacuum UV region where the ether and alcohol functionalities absorb. researchgate.net The absolute configuration is determined by comparing the experimentally measured CD or ORD spectrum with a spectrum predicted by ab initio quantum chemical calculations. A good match between the experimental spectrum and the spectrum calculated for the (R)-enantiomer confirms its absolute configuration.

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region, measuring the differential absorption of circularly polarized IR light during vibrational transitions. biotools.usnih.gov VCD has emerged as a highly reliable method for determining the absolute configuration of chiral molecules in solution, even for those that are difficult to crystallize or lack a UV-Vis chromophore. schrodinger.comgaussian.com

The VCD spectrum of this compound would provide a rich fingerprint of its stereochemistry. Every vibrational mode in this chiral molecule can, in principle, exhibit a VCD signal. The absolute configuration is established by comparing the experimental VCD spectrum with the spectrum calculated for one enantiomer (e.g., the R form) using Density Functional Theory (DFT). biotools.usnih.gov Since the VCD spectra of enantiomers are mirror images, an unambiguous assignment is possible. gaussian.com VCD is also highly sensitive to the solution-state conformation of the flexible oxolane ring and the orientation of the hydroxymethyl group, providing detailed structural information that complements NMR data. mdpi.comresearchgate.net The ability of VCD to probe molecular structure in solution makes it an exceptionally powerful tool. nih.gov

Table 4: List of Chemical Compounds

Compound Name
This compound
(R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-MTPA)
(S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-MTPA)

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of novel compounds. For this compound (C6H12O2), HRMS provides a precise mass measurement, allowing for the determination of its molecular formula with a high degree of confidence, thereby distinguishing it from other isomers. nih.gov The exact mass of this compound is calculated to be 116.08373 Da. An experimental HRMS measurement yielding a mass value very close to this theoretical value would confirm the elemental composition.

The fragmentation of cyclic ethers in mass spectrometry is influenced by the ring structure and the nature of its substituents. uga.edu For this compound, the fragmentation pathways under electron ionization (EI) can be predicted based on the established behavior of substituted tetrahydrofurans. nih.gov The primary fragmentation mechanisms for cyclic ethers often involve α-cleavage, inductive cleavage, and ring-opening reactions. uga.edu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Fragment IonProposed StructureCalculated m/zPredicted Relative Abundance
[M]+C6H12O2+116.08373Low
[M-CH3]+C5H9O2+101.06028Moderate
[M-CH2OH]+C5H9O+85.06534High
[M-C2H5O]+C4H7O+71.04969High
C4H8O+Tetrahydrofuran (B95107)72.05752Moderate
C2H5O+45.03398Moderate
CH3+15.02348Low

Note: This table is illustrative and based on predicted fragmentation patterns for similar cyclic ethers. Actual experimental results may vary.

The fragmentation is expected to be initiated by the loss of a methyl group (CH3) or the hydroxymethyl group (CH2OH) via cleavage of the C3-C bond. The loss of the hydroxymethyl radical would lead to a stable tertiary carbocation at m/z 85.06534, which is anticipated to be a major peak in the spectrum. Another significant fragmentation pathway could involve the cleavage of the ether ring, leading to the formation of various smaller fragments. For instance, cleavage of the C-O bonds and subsequent rearrangements can produce ions such as C4H7O+ (m/z 71.04969).

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the fragmentation of a specific precursor ion. This technique is particularly useful for distinguishing between isomers that might produce similar initial mass spectra. In an MS/MS experiment of this compound, the molecular ion ([M]+) or a prominent fragment ion (e.g., [M-CH2OH]+) would be selected and subjected to collision-induced dissociation (CID).

The resulting product ions would provide information about the connectivity of the atoms within the selected precursor ion. For example, fragmentation of the [M-CH2OH]+ ion (m/z 85.06534) would likely involve the opening of the tetrahydrofuran ring, leading to characteristic neutral losses, such as the loss of ethylene (B1197577) (C2H4) or carbon monoxide (CO). The multistage fragmentation capabilities of modern ion trap mass spectrometers can further elucidate complex chemical structures.

X-ray Crystallography for Solid-State Structure and Chiral Recognition

While this compound is a liquid at room temperature, its solid-state structure and absolute stereochemistry can be unequivocally determined through X-ray crystallography of a suitable crystalline derivative or a co-crystal.

Single Crystal X-ray Diffraction of Crystalline Derivatives or Adducts

To facilitate single crystal X-ray diffraction, the hydroxyl group of this compound can be derivatized to form a solid crystalline product. Common derivatization strategies include the formation of esters with aromatic carboxylic acids (e.g., p-nitrobenzoates) or urethanes with aromatic isocyanates. These derivatives often have higher melting points and a greater propensity to form high-quality single crystals.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the tetrahydrofuran ring conformation (likely an envelope or twist conformation) and the relative orientation of the methyl and hydroxymethyl substituents. Furthermore, if a chiral derivatizing agent is used, the absolute configuration of the stereocenter can be determined.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)8.5
b (Å)12.3
c (Å)15.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1573.9
Z4
R-factor< 0.05

Co-crystallization Strategies for Stereochemical Resolution

Co-crystallization is a powerful technique for separating enantiomers and determining their absolute stereochemistry. This method involves crystallizing a racemic or enantiomerically enriched mixture of the target compound with a chiral co-former. The co-former is a stereochemically pure compound that can form non-covalent interactions (e.g., hydrogen bonds) with the target molecule.

For this compound, a suitable chiral co-former would be a molecule capable of forming hydrogen bonds with the hydroxyl group, such as a chiral carboxylic acid or a chiral amine. The resulting diastereomeric co-crystals, (R)-alcohol•(R)-co-former and (S)-alcohol•(R)-co-former, will have different physical properties, including solubility, which can be exploited for separation.

The absolute configuration of the alcohol can then be determined by analyzing the single crystal structure of the diastereomerically pure co-crystal. The known stereochemistry of the co-former serves as an internal reference, allowing for the unambiguous assignment of the stereocenter in the alcohol. This approach avoids the need for chemical derivatization of the alcohol itself.

Theoretical and Computational Investigations of 3r 3 Methyloxolan 3 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific studies were found that performed quantum chemical calculations on the electronic structure and reactivity of [(3R)-3-Methyloxolan-3-yl]methanol.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

There are no available DFT studies that specifically detail the conformational preferences and energetics of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, CD Spectra)

Specific computational predictions of NMR chemical shifts or Circular Dichroism (CD) spectra for this compound are not present in the accessible literature.

Calculation of Reaction Pathways and Transition States

No published research was identified that computationally investigated the reaction pathways and transition states involving this compound.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Solvation Effects on Molecular Geometry and Reactivity

There is a lack of specific molecular dynamics simulation studies focusing on the solvation effects on the molecular geometry and reactivity of this compound.

Ligand-Receptor Interaction Modeling (if applicable to a theoretical binding study)

No theoretical binding studies or ligand-receptor interaction modeling involving this compound were found in the reviewed literature.

Cheminformatics and QSAR Approaches for Analog Design (focused on structural and reactivity patterns)

The design of novel analogs of this compound with tailored properties can be significantly accelerated through the application of cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling. These computational techniques enable the systematic exploration of the chemical space around the core scaffold, allowing for the prediction of molecular properties and activities based on structural features. This section will delve into the theoretical application of these methods for the rational design of analogs, with a focus on elucidating key structural and reactivity patterns.

Structural and Reactivity Descriptors

A foundational step in any QSAR study is the calculation of a diverse set of molecular descriptors that encode the structural, physicochemical, and electronic characteristics of the molecules. For this compound and its prospective analogs, these descriptors can be broadly categorized as follows:

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule and include indices such as molecular weight, atom count, bond count, and various connectivity and shape indices. They provide a fundamental characterization of the molecular size and branching.

Physicochemical Descriptors: These descriptors are crucial for predicting the pharmacokinetic profile of the analogs. Key descriptors include the logarithm of the octanol-water partition coefficient (logP), which indicates lipophilicity, and the topological polar surface area (TPSA), which is related to a molecule's ability to permeate biological membranes.

Electronic Descriptors: Quantum chemical calculations can provide a wealth of information about the electronic distribution and reactivity of a molecule. Descriptors such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are instrumental in understanding and predicting chemical reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

3D and Chiral Descriptors: Given the stereochemistry of this compound, 3D descriptors that account for the spatial arrangement of atoms are paramount. These include molecular volume, surface area, and specific chiral descriptors that can differentiate between enantiomers and diastereomers. Such descriptors are essential for modeling interactions with chiral biological targets.

A hypothetical set of calculated descriptors for this compound and a series of its virtual analogs is presented in Table 1 to illustrate the data that would be generated in a typical cheminformatics study.

Table 1: Calculated Molecular Descriptors for a Virtual Analog Series of this compound

Compound IDSubstitution at C5Molecular Weight ( g/mol )logPTPSA (Ų)HOMO (eV)LUMO (eV)
1 -H (Parent)116.160.3529.46-6.891.54
2 -F134.150.4229.46-7.021.41
3 -Cl150.600.8829.46-6.951.35
4 -CH3130.190.7529.46-6.811.59
5 -OH132.16-0.1549.69-6.751.62
6 -NH2131.180.1055.48-6.681.65

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Structural and Reactivity Patterns

By generating a virtual library of analogs with systematic modifications to the this compound scaffold, it is possible to identify key structural features that influence reactivity. For example, substitutions on the tetrahydrofuran (B95107) ring can modulate its electronic properties and conformational flexibility.

Computational studies on substituted cyclic ethers have shown that the nature and position of substituents can significantly impact ring strain and the accessibility of the ether oxygen for hydrogen bonding or coordination to metal centers. In the context of this compound, modifications to the hydroxymethyl group or the introduction of substituents on the oxolane ring would be expected to alter the molecule's reactivity profile.

For instance, the introduction of an electron-withdrawing group, such as a fluorine atom, at the C5 position is predicted to lower the energy of the HOMO, potentially making the molecule less susceptible to oxidation. Conversely, an electron-donating group like an amino group would be expected to raise the HOMO energy, thereby increasing its reactivity in certain reactions. These predicted reactivity trends can be invaluable in designing analogs with specific stability or metabolic profiles.

QSAR Model Development

A QSAR model establishes a mathematical relationship between the calculated molecular descriptors (independent variables) and an observed biological activity or property (dependent variable). For a hypothetical series of this compound analogs with measured binding affinity to a target protein, a QSAR model could be developed to predict the affinity of untested analogs.

The general workflow for developing a QSAR model is as follows:

Data Set Preparation: A dataset of molecules with known activities is compiled. This dataset is typically divided into a training set for model building and a test set for model validation.

Descriptor Calculation: A wide range of descriptors is calculated for all molecules in the dataset.

Feature Selection: Statistical methods are employed to select a subset of descriptors that are most relevant to the biological activity.

Model Building: A mathematical model is constructed using statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or random forests.

Model Validation: The predictive power of the model is assessed using the test set and various statistical metrics such as the squared correlation coefficient (R²) and the predictive R² (Q²).

A hypothetical QSAR equation for predicting the binding affinity (pIC50) of this compound analogs might look like this:

pIC50 = 0.5 * logP - 0.2 * TPSA + 0.8 * (HOMO-LUMO gap) + c

This equation suggests that higher lipophilicity and a larger HOMO-LUMO gap (indicating lower reactivity) are positively correlated with binding affinity, while a larger polar surface area is detrimental. Such a model, once validated, could be used to screen virtual libraries of novel analogs and prioritize the most promising candidates for synthesis and experimental testing.

The insights gained from these cheminformatics and QSAR approaches provide a rational framework for the design of this compound analogs with desired structural and reactivity patterns, thereby streamlining the drug discovery and development process.

Advanced Analytical Methodologies for Purity and Stereochemical Integrity of 3r 3 Methyloxolan 3 Yl Methanol

Chiral Chromatographic Techniques for Enantiomeric Purity

Chiral chromatography stands as a cornerstone for the separation of enantiomers, compounds that are non-superimposable mirror images of each other. gcms.cz These techniques are indispensable for determining the enantiomeric purity of chiral molecules like [(3R)-3-Methyloxolan-3-yl]methanol. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. bio-rad.comscirp.org This method allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of a chiral substance. researchgate.netacs.org The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.comscirp.orghplc.eu

For the analysis of alcoholic compounds such as this compound, polysaccharide-based CSPs, like those derived from amylose (B160209) or cellulose, are frequently employed. chromatographyonline.comnih.gov The choice of mobile phase, often a mixture of solvents like n-hexane and an alcohol such as ethanol (B145695) or isopropanol, is critical for achieving optimal separation. scirp.orgcdnsciencepub.com The addition of small amounts of additives, like diethylamine (B46881) or trifluoroacetic acid, can further improve peak shape and resolution. nih.govresearchgate.net

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. acs.org Method development often involves screening different chiral columns and mobile phase compositions to find the conditions that provide the best separation. hplc.eursc.org

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Analysis

ParameterTypical ConditionsPurpose
Chiral Stationary Phase Amylose or Cellulose-based (e.g., Chiralpak® series)Provides a chiral environment for differential interaction with enantiomers.
Mobile Phase n-Hexane/Ethanol or n-Hexane/Isopropanol mixturesElutes the compounds from the column; the ratio is optimized for resolution.
Additive Diethylamine (DEA) or Trifluoroacetic acid (TFA)Improves peak shape and can enhance enantioselectivity. researchgate.net
Flow Rate 0.5 - 1.5 mL/minAffects analysis time and separation efficiency.
Detection UV at a specific wavelength (e.g., 210 nm)Monitors the elution of the compounds.

Chiral Gas Chromatography (GC) is another essential technique for separating enantiomers, particularly for volatile compounds. wisc.educhromatographyonline.com For non-volatile or highly polar analytes like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. researchgate.netjfda-online.com

Common derivatization procedures for alcohols include acylation or silylation. researchgate.net For example, the alcohol can be reacted with a chiral or achiral acylating agent to form a more volatile ester. science.gov The resulting derivatives can then be separated on a chiral GC column. Cyclodextrin-based chiral stationary phases are widely used in chiral GC for their ability to form inclusion complexes with a variety of molecules, leading to effective enantiomeric separation. gcms.czwisc.edu

The GC oven temperature program is a critical parameter that is optimized to achieve baseline separation of the enantiomeric derivatives. wisc.edu The use of a mass spectrometer (MS) as a detector provides not only quantitative information but also structural confirmation of the eluted compounds. libretexts.org

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. researchgate.netlcms.cz SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to liquid chromatography. chromatographyonline.com

For chiral separations, SFC is often coupled with the same types of polysaccharide-based chiral stationary phases used in HPLC. fagg-afmps.be Organic modifiers, such as methanol, ethanol, or isopropanol, are typically added to the supercritical CO2 to increase the mobile phase's solvating power and improve enantioselectivity. chromatographyonline.comafmps.be The ability to rapidly screen different columns and modifiers makes SFC particularly suitable for high-throughput analysis, which is valuable in academic and industrial research for accelerating the discovery and development of stereoselective reactions. researchgate.netresearchgate.net

SFC can be used for both analytical and preparative-scale separations, allowing for the isolation of pure enantiomers. fagg-afmps.be The technique's speed and reduced solvent consumption make it an attractive option for the purity analysis of compounds like this compound. nih.govmdpi.com

Table 2: Comparison of Chiral Chromatographic Techniques

TechniquePrincipleAdvantagesCommon Applications for Alcohols
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Widely applicable, robust, well-established methods. chromatographyonline.comDirect analysis or after derivatization.
Chiral GC Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.High resolution for volatile compounds, compatible with mass spectrometry.Analysis of volatile derivatives (e.g., esters, ethers).
Chiral SFC Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase.Fast separations, reduced organic solvent consumption, suitable for high-throughput screening. researchgate.netresearchgate.netDirect analysis, often with improved speed over HPLC.

Derivatization Methods for Enhanced Chromatographic Separation

Derivatization is a chemical modification process used to convert an analyte into a derivative with improved properties for chromatographic analysis. bioanalysis-zone.com For a compound like this compound, derivatization can be employed to enhance detectability, improve peak shape, and increase volatility for GC analysis, or to create diastereomers that can be separated on a non-chiral column. researchgate.netjfda-online.com

Furthermore, derivatization can introduce a chromophore or fluorophore into the molecule, significantly enhancing its detectability by UV or fluorescence detectors in HPLC. kuleuven.be For LC-MS/MS analysis, derivatization can improve ionization efficiency, leading to better sensitivity. bioanalysis-zone.comnih.gov

Capillary Electrophoresis for Chiral Resolution

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govmdpi.com For the separation of enantiomers, a chiral selector is added to the background electrolyte. nih.govjcchems.com

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. researchgate.netnih.gov These cyclic oligosaccharides have a chiral cavity that can form inclusion complexes with the enantiomers of the analyte. The different stability of the diastereomeric complexes formed between each enantiomer and the chiral selector results in different electrophoretic mobilities, leading to their separation. bio-rad.com

The key parameters that are optimized for chiral CE separations include the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. mdpi.comjcchems.com CE offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents. bio-rad.com It is a powerful technique for the chiral resolution of a wide range of compounds, including alcohols like this compound, often after derivatization to introduce a charge if the native molecule is neutral. Crown ethers are another class of chiral selectors that can be used in CE, particularly for compounds containing primary amino groups. chromatographyonline.comacs.org

Development of Robust Quality Control and Analytical Validation Methods in Academic Synthesis

In academic research, the synthesis of enantiomerically pure compounds like this compound necessitates the development of robust quality control (QC) and analytical validation methods. While not as stringent as in the pharmaceutical industry, these methods are crucial for ensuring the reliability and reproducibility of research findings.

Analytical method validation in an academic setting typically involves demonstrating the method's specificity, precision, linearity, and accuracy. chromatographyonline.compensoft.net

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as the unwanted enantiomer or reaction byproducts.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy is the closeness of the test results obtained by the method to the true value.

For chiral separations, system suitability tests are performed before each analysis to ensure the chromatographic system is performing adequately. chromatographyonline.com This typically includes monitoring the resolution between the enantiomer peaks to confirm that the separation is sufficient for accurate quantification.

The development of these QC methods ensures that the reported enantiomeric purity of synthesized compounds is accurate and reliable, which is fundamental for the integrity of academic research, especially when these compounds are used in subsequent studies or as building blocks for more complex molecules.

Future Research Directions and Unexplored Avenues for 3r 3 Methyloxolan 3 Yl Methanol

Integration into Advanced Continuous Flow Synthesis Platforms

The transition from batch to continuous flow manufacturing offers substantial advantages in terms of safety, efficiency, and scalability. For a key chiral intermediate like [(3R)-3-Methyloxolan-3-yl]methanol, developing continuous flow syntheses is a critical next step. Future research will likely focus on leveraging heterogeneous catalysts packed into flow reactors, which simplifies purification and enhances catalyst recycling. goflow.at

The synthesis of heterocycles, including tetrahydrofurans, has been a major focus in flow chemistry. mdpi.comresearchgate.net Methodologies such as the continuous flow Fischer indole (B1671886) synthesis using polymeric sulfonic acid resins or the preparation of pyrrolidones from levulinic acid demonstrate the power of this approach. mdpi.comnih.govfrontiersin.org Similar strategies could be adapted for the cyclization steps leading to the THF core of this compound. For instance, a visible-light-mediated deoxygenative cyclization of monoallylated diols has been successfully implemented in a microreactor, achieving higher yields in shorter reaction times compared to batch processes. nih.gov This highlights a promising avenue for the stereoselective synthesis of substituted tetrahydrofurans in a continuous manner.

Moreover, catalytic flow hydrogenations, which benefit from superior gas-liquid-solid mixing in packed-bed reactors, could be instrumental in the reduction steps required for the synthesis of the target molecule or its precursors. goflow.at The development of robust, immobilized catalysts will be paramount to achieving high throughput and process intensification.

Table 1: Comparison of Batch vs. Continuous Flow for Tetrahydrofuran (B95107) Synthesis

Parameter Batch Reaction Continuous Flow Reaction Reference
Reaction Time 48 h 28 h nih.gov
Yield 58% 73% nih.gov
Catalyst Handling Requires separation/filtration Catalyst remains in packed bed goflow.at
Scalability Often challenging More readily scalable researchgate.net

| Safety | Higher risk with exotherms | Improved heat and mass transfer | goflow.at |

Exploration of Novel Biocatalytic Routes for its Production and Functionalization

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis, particularly for producing enantiomerically pure compounds. mdpi.com The synthesis of chiral alcohols through the asymmetric reduction of prochiral ketones is a well-established biocatalytic transformation, making it a prime area for the production of this compound. rsc.orgmagtech.com.cnnih.gov

Future research should target the discovery and engineering of novel ketoreductases (KREDs) with high activity and selectivity for the corresponding precursor ketone, 3-hydroxy-3-methyltetrahydrofuran. A recent study demonstrated a scalable, one-step biocatalytic reduction of a racemic ketone to a chiral (3S,4S)-4-methyltetrahydrofuran-3-ol, operating via a dynamic kinetic resolution that allows for the complete conversion of the substrate into the desired enantiomer. acs.org This approach significantly improved key performance indicators like the process mass intensity (PMI) and waste generation, showcasing the power of biocatalysis for creating complex THF derivatives. acs.org

Beyond production, enzymes can be used for the selective functionalization of the THF ring. For example, transaminases are being explored for the amination of cyclic ketones, including tetrahydrofuran-3-one, to produce valuable chiral amines. unibe.chrsc.org Lipases have also been employed for the kinetic resolution of THF-based alcohols, providing access to highly enantioenriched intermediates. academie-sciences.fr Multienzymatic cascade processes, combining ene-reductases and alcohol dehydrogenases, have been used to synthesize precursors for 2-methyl-3-substituted tetrahydrofurans, demonstrating the potential for complex, one-pot transformations. acs.org

Table 2: Examples of Biocatalytic Transformations for Chiral Tetrahydrofuran Synthesis

Enzyme Class Transformation Substrate Type Key Advantage Reference
Ketoreductase (KRED) Asymmetric reduction Prochiral ketone High enantio- and diastereoselectivity acs.org
Transaminase (TAm) Asymmetric amination Cyclic ketone Access to chiral amines unibe.ch
Lipase (B570770) Kinetic resolution Racemic alcohol/ester Enantiomeric enrichment academie-sciences.fr

| Multi-enzyme Cascade | Reductive functionalization | Unsaturated ketone | Multiple steps in one pot | acs.org |

Expansion of Applications in Sustainable and Green Chemical Processes

The principles of green chemistry increasingly guide synthetic route design, prioritizing renewable feedstocks, reducing waste, and using environmentally benign solvents. Tetrahydrofuran itself is considered a green solvent due to its potential to be synthesized from bio-based resources like furfural, which can be derived from lignocellulosic biomass. eschemy.comrsc.orgfrontiersin.org This positions this compound and its derivatives as attractive building blocks in sustainable chemical manufacturing.

Future research will likely focus on developing synthetic pathways to this compound that originate from abundant, non-food biomass. For example, a method has been developed for the selective dehydration of pentoses like L-arabinose and D-xylose to form functionalized chiral tetrahydrofurans on a multi-gram scale without the need for protecting groups. nih.gov Such strategies provide a direct link between renewable feedstocks and valuable chiral synthons. dntb.gov.ua

Furthermore, the use of water as a solvent in synthetic steps, such as in the hydrogenation of furans using a supported palladium catalyst and pressurized carbon dioxide, represents a significant advance in green process development. google.com The inherent advantages of biocatalysis, such as mild reaction conditions (ambient temperature and pressure) and the use of water as a solvent, further underscore the potential for developing highly sustainable routes to this target molecule. rsc.orgresearchgate.net

Discovery of New Reactivity Modes and Unprecedented Transformations

Unlocking novel reactivity modes for the this compound scaffold can significantly broaden its synthetic utility. While standard transformations of the primary alcohol are expected, the exploration of less conventional reactions of the THF ring itself is a fertile ground for discovery. Free-radical reactions, for instance, offer powerful methods for constructing and functionalizing tetrahydrofuran rings under mild conditions. diva-portal.orgdiva-portal.org Reductive radical cyclizations of organoselenium and organotellurium intermediates derived from epoxides have been shown to produce substituted tetrahydrofurans with good diastereoselectivity. acs.orgnih.gov Applying such radical strategies to precursors of this compound could enable the introduction of diverse substituents.

Palladium-catalyzed reactions have also emerged as a versatile tool for THF synthesis, involving the intramolecular insertion of an olefin into a Pd-O bond. nih.gov More recently, stereospecific nickel-catalyzed cross-coupling reactions have been used for the ring-opening of aryl-substituted tetrahydrofurans to create complex acyclic structures, demonstrating that the THF ring can serve as a stereochemical template. acs.org Exploring analogous ring-opening or cross-coupling reactions with derivatives of this compound could provide access to novel acyclic chiral building blocks. Additionally, unprecedented transformations, such as the reaction of a furo[3,4-b]chromen-9-one with malononitrile (B47326) to yield a 3-(tetrahydrofuran-2-yl)-4H-chromen-4-one, highlight that unexpected reactivity can be discovered even in well-explored systems. researchgate.net

Computational Design and Targeted Synthesis of Enhanced Derivatives

Computational chemistry provides a powerful toolkit for accelerating the discovery and optimization of molecules with desired properties. For this compound, computational methods can be employed to design enhanced derivatives for specific applications, such as potent enzyme inhibitors or novel chiral ligands.

Density Functional Theory (DFT) calculations can be used to analyze quantum chemical properties, including frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP), to understand the reactivity and stability of new derivatives. jrasb.comjrasb.com Such studies can predict sites susceptible to electrophilic or nucleophilic attack, guiding synthetic efforts toward desired products. jrasb.com For example, computational studies on the oxo-rhenium-mediated allylation of furanoside derivatives have provided detailed mechanistic insights and accurately predicted stereochemical outcomes, demonstrating the predictive power of these methods. acs.org

Molecular docking is another key computational tool for designing targeted derivatives. By modeling the interactions between a potential ligand and a biological target, such as an enzyme's active site, researchers can rationally design modifications to the this compound scaffold to enhance binding affinity and selectivity. This approach has been successfully used to design trisubstituted tetrahydrofuran derivatives as potent HIV-1 protease inhibitors, where the THF scaffold was designed to optimize hydrogen bonding and van der Waals interactions within the S2 subsite of the enzyme. nih.gov The synthesis and subsequent X-ray structural studies confirmed the predicted binding modes, validating the computational design process. nih.gov Future work will undoubtedly apply these in silico techniques to design novel derivatives of this compound for a wide range of biological targets and catalytic applications.

Q & A

Q. What synthetic methodologies are commonly employed to produce [(3R)-3-Methyloxolan-3-yl]methanol with high enantiomeric purity?

Answer:

  • Catalytic Hydrogenation : Reduction of a ketone precursor (e.g., 3-methyloxolan-3-one) using chiral catalysts like Pd/C modified with cinchona alkaloids can yield the (R)-enantiomer selectively. Reaction conditions (e.g., H₂ pressure, solvent polarity) must be optimized to minimize racemization .
  • Epoxide Ring-Opening : Starting from 3-methyloxirane derivatives, stereoselective ring-opening with nucleophiles (e.g., Grignard reagents) followed by oxidation or reduction steps may yield the target alcohol. Chiral auxiliaries or enzymatic catalysis can enhance enantioselectivity .
  • Purification : Use chiral chromatography (e.g., Chiralpak® columns) or recrystallization with enantiomerically pure resolving agents to isolate the (R)-configuration .

Q. How can researchers confirm the structural identity and enantiomeric purity of this compound?

Answer:

  • Spectroscopic Techniques :
    • NMR : Analyze 1^1H and 13^{13}C NMR to verify the oxolane ring structure and methyl/methanol substituents. Key signals include the oxolane ring protons (δ 3.5–4.5 ppm) and the methyl group (δ 1.2–1.5 ppm) .
    • Mass Spectrometry : Confirm molecular weight (102.13 g/mol) via ESI-MS or GC-MS, matching the molecular formula C₅H₁₀O₂ .
  • Chiral Analysis : Use chiral HPLC or polarimetry to determine enantiomeric excess (ee). Compare retention times with racemic mixtures or known standards .

Q. What are the critical stability considerations for storing this compound?

Answer:

  • Moisture Sensitivity : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the oxolane ring or oxidation of the methanol group .
  • Temperature : Keep at 2–8°C in a dry, ventilated environment. Avoid exposure to light, which may degrade the compound .
  • Handling : Use glass or PTFE-lined containers to minimize leaching of contaminants .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric synthesis?

Answer:

  • Nucleophilic Substitutions : The (R)-configuration directs nucleophilic attacks to specific positions on the oxolane ring, favoring transannular reactions or β-substitution pathways. Steric hindrance from the methyl group can suppress undesired side reactions .
  • Cycloadditions : In Diels-Alder reactions, the chiral center induces facial selectivity, leading to diastereomerically enriched products. Computational modeling (DFT) can predict transition-state geometries .

Q. How should researchers address conflicting reports on the catalytic efficiency of this compound in cross-coupling reactions?

Answer:

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., catalyst loading, solvent system).
  • Analytical Validation : Use in-situ IR or 19^{19}F NMR (if fluorinated analogs are used) to monitor reaction progress and intermediate formation .
  • Data Reconciliation : Compare results with computational studies (e.g., Hammett plots) to identify electronic or steric factors causing discrepancies .

Q. What role does this compound play in the synthesis of bioactive molecules?

Answer:

  • Chiral Building Block : It serves as a precursor for prostaglandins, terpenoids, or antiviral agents. For example, coupling with fluorinated aryl halides (via Suzuki-Miyaura reactions) yields analogs with enhanced pharmacokinetic profiles .
  • Pharmacophore Modification : The oxolane ring’s rigidity and stereochemistry improve target binding in enzyme inhibitors (e.g., protease or kinase inhibitors) .

Q. What catalytic systems optimize the large-scale synthesis of this compound while maintaining stereochemical integrity?

Answer:

  • Heterogeneous Catalysis : Ligand-modified Pd nanoparticles (e.g., Pd/BINAP) on silica supports enable continuous-flow hydrogenation, improving yield (≥90%) and ee (≥98%) .
  • Biocatalysis : Immobilized lipases (e.g., Candida antarctica Lipase B) in biphasic systems achieve kinetic resolution of racemic mixtures with minimal waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.